Elucidating the Receptor Binding Mechanism of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline: A Methodological and Predictive Analysis
Elucidating the Receptor Binding Mechanism of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline: A Methodological and Predictive Analysis
An In-Depth Technical Guide
Executive Summary
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline represents a novel chemical entity with significant therapeutic potential, predicated on the well-established pharmacological importance of its core scaffolds. The 4-phenylpiperidine moiety is a privileged structure in central nervous system (CNS) drug discovery, known to confer affinity for a range of critical neurotransmitter receptors. This guide provides a comprehensive framework for elucidating its precise mechanism of action. While direct experimental data on this specific molecule is not yet prevalent in public literature, this document synthesizes information from structurally analogous compounds to postulate a highly probable receptor interaction profile. We hypothesize that its primary modes of action will involve modulation of dopamine D4 and/or sigma (σ) receptors.
This document serves as a technical blueprint for researchers, scientists, and drug development professionals. It moves beyond theoretical postulation to provide detailed, field-tested experimental protocols required to definitively characterize the compound's receptor binding kinetics, functional activity, and selectivity. The methodologies described, including radioligand binding assays, surface plasmon resonance (SPR), and various functional assays, are presented as self-validating systems to ensure scientific integrity. By following this guide, research teams can systematically uncover the therapeutic promise of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline and accelerate its journey through the drug development pipeline.
Part 1: Molecular Profile and Therapeutic Rationale
Chemical Structure and Properties
-
IUPAC Name: 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline
-
Core Scaffolds: Phenylpiperidine, Fluoroaniline
-
Molecular Formula: C₁₇H₁₉FN₂
The structure combines a 4-phenylpiperidine ring, a known pharmacophore for CNS targets, with a fluoroaniline group. The fluorine substitution can significantly alter physicochemical properties such as lipophilicity and pKa, potentially enhancing blood-brain barrier penetration and modulating receptor binding affinity compared to non-fluorinated analogs.
Postulated Therapeutic Landscape
The structural motifs within 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline suggest a strong likelihood of interaction with receptors implicated in major neuropsychiatric and neurological disorders. Based on extensive data from analogous compounds, its therapeutic potential is likely concentrated in the following areas:
-
Antipsychotic Applications: High affinity for dopamine D4 receptors is a hallmark of several modern antipsychotic drug discovery programs.[1][2][3]
-
Neuropathic Pain and Neuroprotection: Modulation of sigma (σ) receptors is an emerging and highly validated strategy for treating neuropathic pain and mitigating neurodegenerative processes.[4]
-
Mood Disorders: Interaction with dopamine and serotonin receptor subtypes, a common feature of this structural class, is central to the treatment of depression and anxiety.[5]
-
Cognitive Enhancement: Certain dopamine receptor modulators have been investigated for their potential to improve cognitive function.
Part 2: Hypothesized Receptor Binding Profile
Based on a comprehensive analysis of public-domain research on structurally related compounds, we can construct a predictive binding profile for 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline. This profile serves as a foundational hypothesis to be rigorously tested using the methodologies outlined in Part 3.
Primary Target Class 1: Dopamine Receptors (D₂-like Family)
The phenylpiperidine scaffold is a classic component of ligands targeting the D₂-like family of dopamine receptors (D₂, D₃, D₄).[6] Structure-activity relationship (SAR) studies on similar molecules consistently demonstrate high affinity for the D₄ subtype.[1][2] For instance, novel 4,4-difluoropiperidine ether-based compounds have been identified with exceptional binding affinity for the D₄ receptor, with Kᵢ values in the low nanomolar and even sub-nanomolar range.[1][2][7] The antagonist L-745,870, which also features a substituted piperidine/piperazine core, shows a Kᵢ of 0.43 nM for the human D₄ receptor with over 2000-fold selectivity against other dopamine subtypes.[3]
Primary Target Class 2: Sigma (σ) Receptors
Sigma receptors, particularly the σ₁ subtype, are chaperone proteins that have emerged as key therapeutic targets.[8] They are known to bind a wide variety of phenylpiperidine-containing ligands.[9] The evaluation of ligands for both σ₁ and σ₂ receptors is critical, as their modulation is linked to analgesia, neuroprotection, and anti-cocaine effects.[4] The design of dual Dopamine Transporter (DAT) and σ₁ receptor ligands has been successfully achieved using similar chemical backbones.[9]
Other Potential Targets of Interest
While less probable as primary targets, a comprehensive screening should also assess affinity for:
-
Serotonin Receptors (e.g., 5-HT₂ₐ, 5-HT₇): Many CNS drugs exhibit polypharmacology, and affinity for serotonin receptors could contribute to the overall therapeutic effect or side-effect profile.[5]
-
NMDA Receptors: Specific fluoro-phenylpiperidine derivatives have been characterized as potent negative allosteric modulators of the GluN2B subunit of the NMDA receptor, indicating this is a plausible, albeit less common, target for this scaffold.[10][11]
Predictive Affinity Summary
The following table summarizes the postulated binding affinities for 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline based on data from analogous compounds. These values are predictive and must be confirmed experimentally.
| Receptor Target | Predicted Affinity (Kᵢ) | Rationale / Supporting Evidence |
| Dopamine D₄ | 0.5 - 20 nM | High potency is a common feature of fluorinated piperidine scaffolds.[1][2][3] |
| Sigma σ₁ | 5 - 50 nM | Phenylpiperidine is a well-established σ₁ receptor ligand motif.[4][9] |
| Dopamine D₂ | 50 - 500 nM | Typically lower affinity than for D₄, contributing to selectivity.[3] |
| Dopamine D₃ | 50 - 500 nM | Affinity often tracks with D₂ but can vary.[5] |
| Sigma σ₂ | 100 - 1000 nM | Affinity for σ₂ is often lower than for σ₁, defining subtype selectivity.[4] |
| Serotonin 5-HT₂ₐ | > 200 nM | Moderate to low affinity is often observed.[3] |
Part 3: Methodologies for Mechanistic Elucidation
To move from a hypothesized profile to a definitive mechanism of action, a multi-step experimental cascade is required. The following protocols are designed to be robust, reproducible, and provide a comprehensive understanding of the compound's pharmacology.
Workflow 1: In Vitro Receptor Affinity Determination via Radioligand Binding
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12] The core principle involves a competition experiment where the unlabeled test compound (3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline) competes with a known, radioactively labeled ligand for binding to the receptor.
-
Membrane Preparation:
-
Homogenize tissue or cultured cells known to express the target receptor (e.g., CHO or HEK cells stably expressing human D₄ or σ₁ receptors) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).[13]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method like the BCA assay.[13][14]
-
-
Assay Setup (96-well plate format):
-
To each well, add the components in the following order:
-
Assay Buffer: To make up the final volume.
-
Test Compound: A range of concentrations of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Radioligand: A fixed concentration of a known radioligand for the target receptor (e.g., [³H]-Spiperone for D₄, [³H]-(+)-Pentazocine for σ₁), typically at or below its Kₔ value.[3][15]
-
Membrane Preparation: A specific amount of membrane protein (e.g., 10-50 µg).
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-radioactive competitor (e.g., Haloperidol) to saturate all specific binding sites.[15]
-
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[13]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[13]
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
-
Workflow 2: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides invaluable data on the kinetics of a drug-receptor interaction, including the association rate (kₐ) and dissociation rate (kₔ).[17][18] This offers a more dynamic view than the equilibrium-based data from radioligand assays.
-
Chip Preparation:
-
Select a sensor chip appropriate for capturing the receptor (e.g., a CM5 chip for amine coupling or a His-capture chip if the receptor is His-tagged).
-
Immobilize the purified, solubilized target receptor onto the sensor chip surface. It is crucial to use a receptor preparation that is stable in a detergent micelle environment.[19] A control flow cell should be prepared (e.g., blocked or with an irrelevant protein) to subtract non-specific binding.[20]
-
-
Analyte Injection (Association):
-
Inject a series of concentrations of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline (the analyte) in running buffer over the chip surface.
-
The instrument measures the change in the refractive index at the surface in real-time as the analyte binds to the immobilized receptor, generating an association curve.[18]
-
-
Buffer Flow (Dissociation):
-
After the injection phase, switch back to flowing only the running buffer over the chip.
-
The instrument measures the decrease in signal as the analyte dissociates from the receptor, generating a dissociation curve.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine or high salt) to strip all bound analyte from the receptor, returning the signal to baseline before the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (response vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (kₐ, or kₒₙ) and the dissociation rate constant (kₔ, or kₒff).
-
The equilibrium dissociation constant (Kₔ) is calculated as kₔ / kₐ.
-
Workflow 3: Functional Characterization
Determining binding affinity is only half the story. Functional assays are essential to determine whether 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. Since the primary hypothesized targets (dopamine and sigma receptors) are predominantly G-protein coupled receptors (GPCRs), standard functional assays measure downstream signaling events.[21][22]
-
cAMP Accumulation Assay:
-
Principle: Measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger. Gᵢ-coupled receptors (like D₂/D₄) inhibit adenylyl cyclase, decreasing cAMP levels, while Gₛ-coupled receptors stimulate its production.[21]
-
Use Case: To determine if the compound acts as an agonist (decreases cAMP for D₄) or an antagonist (blocks a known agonist's effect on cAMP).
-
-
Calcium Mobilization Assay:
-
Principle: Measures changes in intracellular calcium (Ca²⁺) concentration, often using fluorescent dyes. This is the primary readout for Gᵩ-coupled receptors.[23]
-
Use Case: While D₄ is not primarily Gᵩ-coupled, promiscuous G-proteins like Gα₁₅/₁₆ can be co-expressed to force a calcium readout, making it a universal screening tool.[24]
-
-
β-Arrestin Recruitment Assay:
-
Principle: Measures the recruitment of the protein β-arrestin to the activated GPCR, a key event in receptor desensitization and an independent signaling pathway. Assays often use resonance energy transfer (FRET or BRET).[21][22]
-
Use Case: To identify "biased agonism," where a ligand preferentially activates G-protein signaling or β-arrestin signaling. This has profound implications for drug side-effect profiles.
-
Part 4: Data Synthesis and Future Directions
The successful execution of the described methodologies will yield a rich dataset. The final step is to synthesize this information into a coherent mechanistic narrative.
-
Building the Profile: Combine the Kᵢ values from radioligand binding, the kₐ/kₔ rates from SPR, and the functional data (agonist/antagonist activity and EC₅₀/IC₅₀ values). This creates a complete picture. For example, a compound might have a high affinity (low Kᵢ) but be a weak partial agonist or a potent antagonist.
-
Assessing Selectivity: The Kᵢ values for the primary target (e.g., D₄) should be compared to those for all other screened receptors (D₂, σ₂, 5-HT₂ₐ, etc.). A high selectivity ratio (e.g., Kᵢ(off-target) / Kᵢ(on-target) > 100) is highly desirable and predicts a cleaner side-effect profile.
-
Next Steps:
-
In Vivo Target Engagement: Use techniques like positron emission tomography (PET) with a suitable radiotracer to confirm that the compound occupies its target receptor in the brain at relevant doses.
-
Animal Models: Evaluate the compound in relevant animal models of psychosis, neuropathic pain, or depression to link receptor-level activity to a therapeutic effect.
-
ADME/Tox Profiling: Conduct absorption, distribution, metabolism, excretion, and toxicity studies to assess the compound's drug-like properties.
-
By systematically applying this integrated approach, the scientific community can fully characterize the mechanism of action of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline, unlocking its potential as a next-generation therapeutic agent.
References
-
Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]
-
GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]
-
Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
-
Kato, M., & Ito, Y. (2014). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology, 1149, 135-150. [Link]
-
Pattnaik, P. (2005). Surface plasmon resonance: applications in understanding receptor-ligand interaction. Applied Biochemistry and Biotechnology, 126(2), 79-92. [Link]
-
Congreve, M., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Journal of the American Chemical Society, 133(22), 8389-8392. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Olaru, A., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 4, 74. [Link]
-
Limbird, L. E. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Current Protocols in Pharmacology. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Martin, W. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.18.1-1.18.18. [Link]
-
Collins, G. T., et al. (2013). Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. Bioorganic & Medicinal Chemistry Letters, 23(10), 2859-2862. [Link]
-
Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
-
Zarrindast, M. R., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(1), 15-22. [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline. Retrieved from [Link]
-
Freeman, K. B., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(18), 1746-1756. [Link]
-
Bristow, L. J., et al. (2013). Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-D-Aspartate 2B (GluN2B) Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Neuropsychopharmacology, 38(8), 1475-1486. [Link]
-
Bristow, L. J., et al. (2017). Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics, 363(3), 377-393. [Link]
-
Freeman, K. B., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]
-
Szymańska, E., et al. (2015). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Molecules, 20(12), 22591-22605. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(10), 856-863. [Link]
-
NextSDS. (n.d.). 3,5-difluoro-4-(piperidin-1-yl)aniline — Chemical Substance Information. Retrieved from [Link]
-
Jia, H., et al. (2017). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. Journal of Cerebral Blood Flow & Metabolism, 37(6), 2191-2201. [Link]
-
Satała, G., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Scientific Reports, 11(1), 1-18. [Link]
-
Oum, R., et al. (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International Journal of Molecular Sciences, 27(2), 1-17. [Link]
-
Freeman, K. B., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Rathi, E., et al. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Synthetic Communications, 51(10), 1545-1554. [Link]
-
National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. [Link]
-
Patel, S., et al. (1997). Biological profile of L-745870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 646-657. [Link]
-
ResearchGate. (2015). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. [Link]
-
Yifan Pharmaceutical Co., Ltd. (n.d.). Product Pipelines. Retrieved from [Link]
-
Iida, T., et al. (2012). Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. Bioorganic & Medicinal Chemistry, 20(2), 981-993. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
- 19. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. genscript.jp [genscript.jp]
- 24. tansobio.com [tansobio.com]
